REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[OH:15].C(Cl)Cl.N1C(C)=CC=CC=1C.[F:27][C:28]([F:34])([F:33])[S:29](Cl)(=[O:31])=[O:30]>CN(C)C1C=CN=CC=1.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[O:15][S:29]([C:28]([F:34])([F:33])[F:27])(=[O:31])=[O:30]
|
Name
|
|
Quantity
|
20.9 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(=CC=NC2=CC1OC)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
1.24 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)Cl)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was vigorously stirred at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be prepared
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred ice bath for 2 to 3 hrs
|
Duration
|
2.5 (± 0.5) h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove residual 2,6-lutidine
|
Type
|
ADDITION
|
Details
|
To the resulting brown solids was added methanol (250 mL)
|
Type
|
STIRRING
|
Details
|
The resulting slurry was stirred for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
before adding water (1 L)
|
Type
|
CUSTOM
|
Details
|
The solids were isolated by filtration
|
Type
|
WASH
|
Details
|
wash
|
Type
|
CUSTOM
|
Details
|
The resulting solid was dried under high vacuum overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(=CC=NC2=CC1OC)OS(=O)(=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 78.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |